Guanidine, (4,7-dimethyl-2-quinolinyl)-
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Overview
Description
1-(4,7-Dimethylquinolin-2-yl)guanidine is a chemical compound with the molecular formula C12H14N4 It is a derivative of guanidine, featuring a quinoline ring substituted with two methyl groups at positions 4 and 7
Preparation Methods
The synthesis of 1-(4,7-Dimethylquinolin-2-yl)guanidine typically involves the reaction of 4,7-dimethylquinoline with guanidine derivatives. One common method is the reaction of 4,7-dimethylquinoline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . This method is favored due to its efficiency and the relatively mild reaction conditions required.
Chemical Reactions Analysis
1-(4,7-Dimethylquinolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms, forming substituted guanidines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4,7-Dimethylquinolin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethylquinolin-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s guanidine moiety plays a crucial role in its biological effects .
Comparison with Similar Compounds
1-(4,7-Dimethylquinolin-2-yl)guanidine can be compared to other guanidine derivatives, such as:
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: This compound has an additional methyl group and a different ring structure, which may affect its reactivity and biological activity.
1-(4,7-Dimethylquinazolin-2-yl)guanidine: Similar in structure but with a quinazoline ring instead of quinoline, leading to different chemical and biological properties.
Properties
CAS No. |
503612-31-5 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-(4,7-dimethylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C12H14N4/c1-7-3-4-9-8(2)6-11(16-12(13)14)15-10(9)5-7/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI Key |
CWLWAXGJSWYVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)N=C(N)N)C |
Origin of Product |
United States |
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